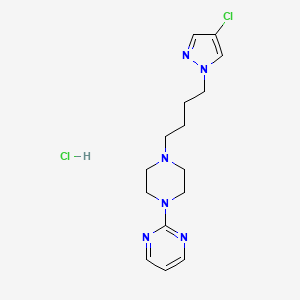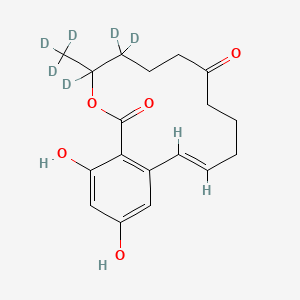
rac Zearalenone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Zearalenone-d6: is a stable isotope-labeled compound, specifically a deuterated form of Zearalenone. Zearalenone is a mycotoxin produced by Fusarium species, commonly found in cereals and agricultural commodities. This compound is used primarily in scientific research as a reference standard for analytical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: rac Zearalenone-d6 is typically synthesized through a deuterium exchange reaction. The process involves the reduction of Zearalenone using deuterium gas in the presence of a catalyst. This reaction replaces the hydrogen atoms in Zearalenone with deuterium atoms, resulting in this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The compound is then purified and standardized for use in research and analytical applications .
Chemical Reactions Analysis
Types of Reactions: rac Zearalenone-d6 can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Further reduction to simpler compounds.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce simpler, less complex molecules .
Scientific Research Applications
rac Zearalenone-d6 is widely used in various scientific research fields, including:
Chemistry: As a reference standard for analytical methods like chromatography and mass spectrometry.
Biology: To study the metabolism and biological effects of Zearalenone in organisms.
Medicine: In toxicological studies to understand the impact of Zearalenone on health.
Industry: For quality control and safety testing in food and agricultural products
Mechanism of Action
rac Zearalenone-d6 exerts its effects by mimicking the natural compound Zearalenone. Zearalenone is known to bind to estrogen receptors, leading to estrogenic effects in various organisms. This binding can disrupt normal hormonal functions, causing reproductive and developmental issues. The deuterated form, this compound, is used to study these interactions more precisely due to its stability and specificity .
Comparison with Similar Compounds
Zearalenone: The non-deuterated form, commonly found in contaminated food products.
Zearalanone: Another mycotoxin with similar estrogenic effects.
α-Zearalenol and β-Zearalenol: Metabolites of Zearalenone with varying degrees of estrogenic activity.
Uniqueness: rac Zearalenone-d6 is unique due to its deuterium labeling, which provides enhanced stability and specificity in analytical applications. This makes it particularly valuable for precise quantification and study of Zearalenone and its effects .
Properties
Molecular Formula |
C18H22O5 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(12E)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/i1D3,6D2,12D |
InChI Key |
MBMQEIFVQACCCH-WKPBMSCISA-N |
Isomeric SMILES |
[2H]C1(CCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)
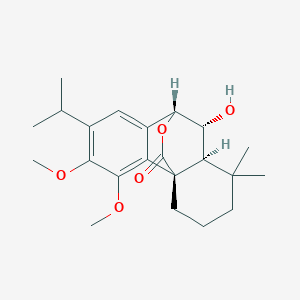
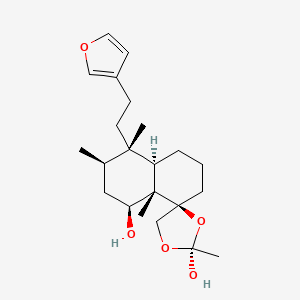
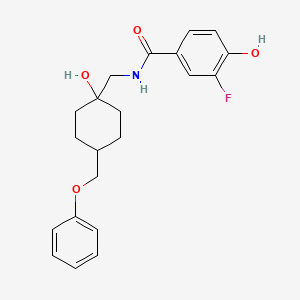
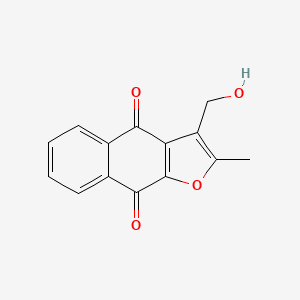
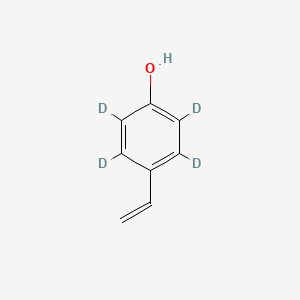
![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
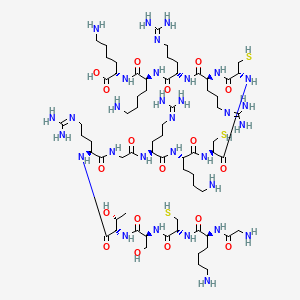
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
